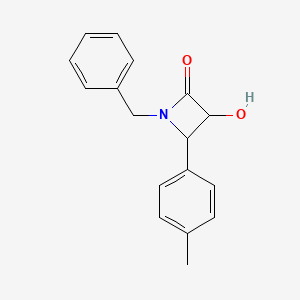
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylphenyl group attached to the azetidinone ring. These structural features may impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The benzyl, hydroxy, and methylphenyl groups can be introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while hydroxylation can be performed using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the azetidinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, methylphenyl halides, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone would depend on its specific interactions with biological targets. Generally, azetidinones can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-hydroxy-4-phenyl-2-azetidinone: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzyl-3-hydroxy-4-(4-chlorophenyl)-2-azetidinone: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-Benzyl-3-hydroxy-4-(4-methylphenyl)-2-azetidinone is unique due to the specific combination of substituents on the azetidinone ring. The presence of the benzyl, hydroxy, and methylphenyl groups may impart distinct chemical and biological properties compared to other azetidinones.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)15-16(19)17(20)18(15)11-13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3 |
InChI Key |
XSACKGDMRSHUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















